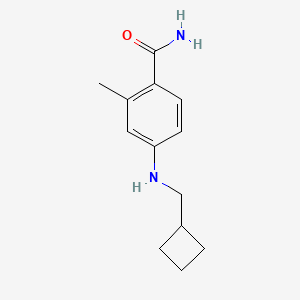
4-(Cyclobutylmethylamino)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethylamino)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyclobutylmethylamino group and a methyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethylamino)-2-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with ammonia to yield 2-methylbenzamide.
Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methylbenzamide with cyclobutylmethylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutylmethylamino)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutylmethylamine in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Cyclobutylmethylamino)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethylamino)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Cyclopropylmethylamino)-2-methylbenzamide
- 4-(Cyclopentylmethylamino)-2-methylbenzamide
- 4-(Cyclohexylmethylamino)-2-methylbenzamide
Comparison: 4-(Cyclobutylmethylamino)-2-methylbenzamide is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-(cyclobutylmethylamino)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-11(5-6-12(9)13(14)16)15-8-10-3-2-4-10/h5-7,10,15H,2-4,8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQSUZCRZMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-2-(thietan-3-yl)acetamide](/img/structure/B7410438.png)
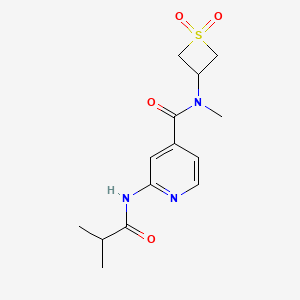
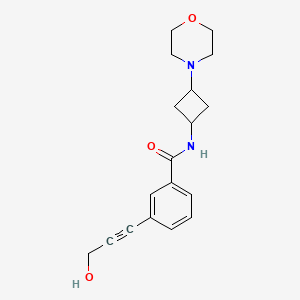
![(3S)-2,4-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]pentan-2-ol](/img/structure/B7410454.png)
![N-carbamoyl-2-[(1,5-dimethylpyrazol-3-yl)amino]propanamide](/img/structure/B7410473.png)
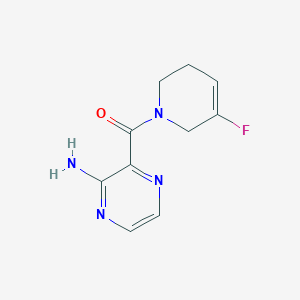
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7410509.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
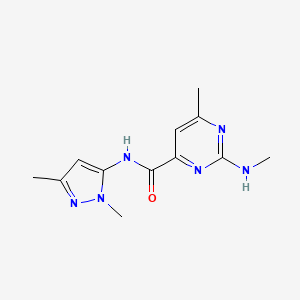
![5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol](/img/structure/B7410526.png)
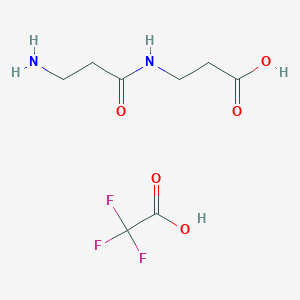
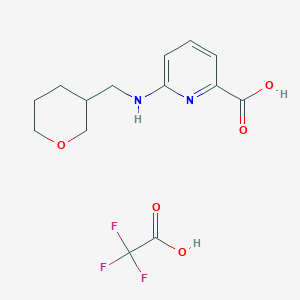
![(2R)-2-[(2-aminoacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B7410540.png)
